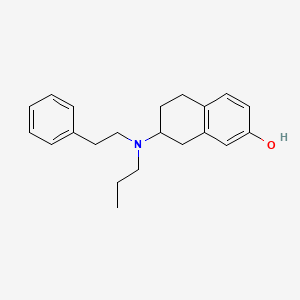![molecular formula C24H42 B14366677 1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene CAS No. 90621-78-6](/img/structure/B14366677.png)
1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene is a complex organic compound characterized by its unique structure. This compound belongs to the class of decahydronaphthalenes, which are known for their stability and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene typically involves multi-step organic reactions. The process begins with the preparation of the decahydronaphthalene core, followed by the introduction of the 2-methylpropan-2-yl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and similar structural features.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares a similar decahydronaphthalene core but differs in functional groups.
Uniqueness
1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for diverse applications and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
90621-78-6 |
|---|---|
Formule moléculaire |
C24H42 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C24H42/c1-24(2,23-16-8-12-19-10-4-6-15-22(19)23)17-20-13-7-11-18-9-3-5-14-21(18)20/h18-23H,3-17H2,1-2H3 |
Clé InChI |
WGJRJGBSQQNOHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


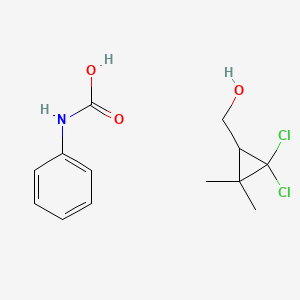
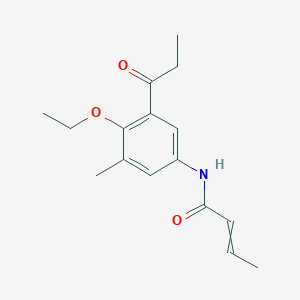
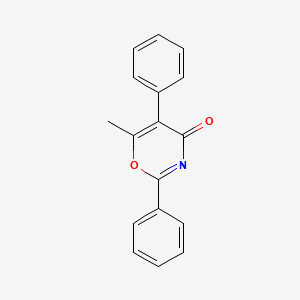
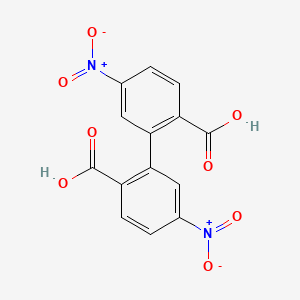

![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
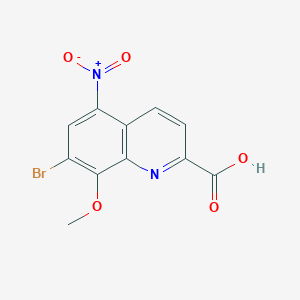
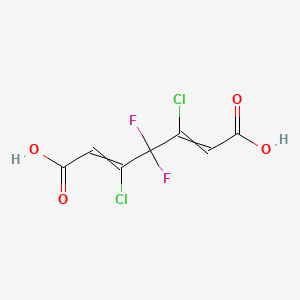
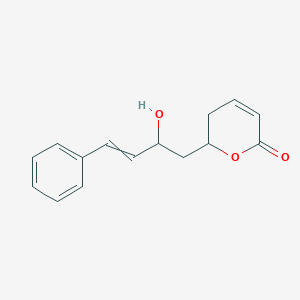
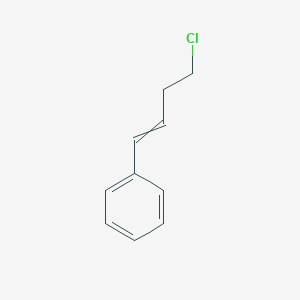
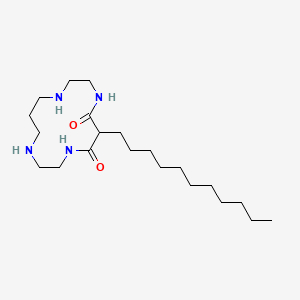
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
